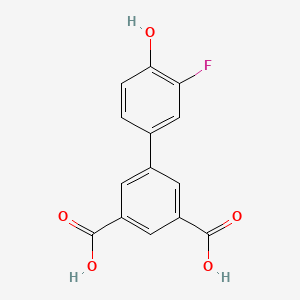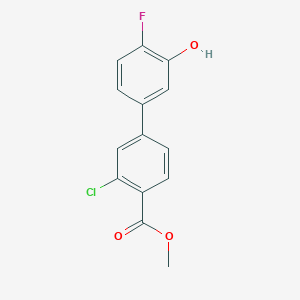
5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol (5-CMCF) is a synthetic compound belonging to the organofluorine family. It is a white crystalline solid with a melting point of 134-135 °C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). 5-CMCF has a wide range of applications in scientific research, including use as a fluorophore for imaging, a fluorescent probe for drug discovery, and a photolabile protecting group in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% depends on its application. In imaging, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorophore, which emits light when excited by a light source. In drug discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorescent probe, which binds to small molecules and emits light when excited by a light source. In organic synthesis, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a photolabile protecting group, which can be cleaved by light to reveal the protected functional group.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has no known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or to interact with any biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% in lab experiments include its low cost, high solubility in organic solvents, and its ability to be used as a fluorophore for imaging, a fluorescent probe for drug discovery, and a photolabile protecting group in organic synthesis.
The main limitation of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% in lab experiments is its relatively low fluorescence quantum yield. This can be addressed by using a more efficient fluorophore or fluorescent probe.
Direcciones Futuras
The future of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% research is promising, with potential applications in imaging, drug discovery, and organic synthesis.
In imaging, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM).
In drug discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new fluorescent probes for the detection and quantification of small molecules in biological samples.
In organic synthesis, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new photolabile protecting groups that are more efficient and stable than existing ones.
In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new materials with desired optical and physical properties, such as photoluminescent materials.
Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new methods for the synthesis of organic compounds, such as the use of photoredox catalysis.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% begins with the reaction of 3-chloro-4-methoxybenzaldehyde with 3-fluorobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with sodium hydroxide to form 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95%. The reaction is typically carried out in an organic solvent such as dichloromethane, and is usually completed in a few hours.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a fluorophore for imaging, a fluorescent probe for drug discovery, and a photolabile protecting group in organic synthesis.
In imaging, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorophore for fluorescence microscopy and flow cytometry. It is used to label cellular proteins and other molecules for imaging and analysis.
In drug discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorescent probe to detect and quantify small molecules in biological samples. It is also used to study the binding affinity of drugs to their targets.
In organic synthesis, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a photolabile protecting group to protect sensitive functional groups from unwanted reactions.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(3-fluoro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)12-3-2-8(6-13(12)15)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAZMHACSXCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684549 |
Source


|
| Record name | Methyl 3-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-83-8 |
Source


|
| Record name | Methyl 3-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)
